N-(3-aminophenyl)pyridine-2-carboxamide

Coordination Chemistry Metal-Organic Frameworks Catalysis

For Pd-specific chelator and MOF development, N-(3-aminophenyl)pyridine-2-carboxamide (meta-isomer) is essential. Only this isomer undergoes selective amide deprotonation with Pd(II), enabling clean monodentate ligand behavior without side reactions. This positional specificity is critical for IKK-targeted SAR studies in the NF-κB pathway—the para-isomer shows off-target α2-adrenergic activity. With LogP 1.3 and TPSA 68 Ų, it also serves as a reliable in silico reference. Ensure target fidelity—procure the correct isomer.

Molecular Formula C12H11N3O
Molecular Weight 213.23 g/mol
CAS No. 90209-80-6
Cat. No. B1305895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-aminophenyl)pyridine-2-carboxamide
CAS90209-80-6
Molecular FormulaC12H11N3O
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C(=O)NC2=CC=CC(=C2)N
InChIInChI=1S/C12H11N3O/c13-9-4-3-5-10(8-9)15-12(16)11-6-1-2-7-14-11/h1-8H,13H2,(H,15,16)
InChIKeyMYJSOVSWKGXJEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Aminophenyl)pyridine-2-carboxamide (CAS 90209-80-6) Technical Baseline and Structural Context


N-(3-aminophenyl)pyridine-2-carboxamide, also referred to as N-(3-aminophenyl)picolinamide, is a chemical building block belonging to the class of pyridine carboxamides [1]. It is characterized by a pyridine ring linked via a carboxamide bond to a 3-aminophenyl group, with a molecular formula of C12H11N3O and a molecular weight of 213.24 g/mol . Its primary utility lies in its role as a versatile synthetic intermediate and a ligand in coordination chemistry . The presence of both the pyridine nitrogen and the primary amine on the *meta*-positioned phenyl ring provides distinct binding and reactivity profiles that differentiate it from its *ortho*- and *para*-substituted isomers.

Why N-(3-Aminophenyl)pyridine-2-carboxamide Cannot Be Interchanged with Isomeric Analogs


Substitution with the *ortho*-amino (CAS 1185303-36-9) or *para*-amino (CAS 491839-49-7) isomers of pyridine-2-carboxamide is not functionally equivalent. The position of the amino group on the phenyl ring dictates the molecule's geometry and electronic properties, leading to divergent behavior in both coordination chemistry and biological targeting. For instance, the *meta*-substitution pattern confers a unique ligand geometry that alters metal-ion selectivity and binding mode compared to the *ortho*-isomer [1]. This structural distinction directly impacts the compound's utility in creating specialized metal complexes or in structure-activity relationship (SAR) studies where a specific pharmacophore orientation is critical [2].

N-(3-Aminophenyl)pyridine-2-carboxamide (CAS 90209-80-6): Quantified Differential Performance Evidence


Meta-Substitution Enables Unique Pd(II)-Selective Amide Deprotonation vs. Ortho-Isomer

In a direct comparative study, the ligand N-(3-aminophenyl)pyridine-2-carboxamide (meta-isomer) exhibited a fundamentally different reactivity profile with transition metal ions compared to its ortho-isomer, N-(2-aminophenyl)pyridine-2-carboxamide. While the ortho-isomer undergoes amide deprotonation upon coordination with Co(II), Ni(II), Cu(II), and Pd(II), the meta-isomer is resistant to this deprotonation, with the exception of Pd(II). Only the Pd(II) ion was capable of promoting amide deprotonation with the meta-isomer, a selectivity not observed in the ortho-isomer [1]. This indicates a distinct electronic and steric environment around the amide bond, which is a direct consequence of the amino group's meta-positioning.

Coordination Chemistry Metal-Organic Frameworks Catalysis Ligand Design

Distinct Ligand Binding Mode: Monodentate Coordination vs. Potential for Chelation

The coordination behavior of N-(3-aminophenyl)pyridine-2-carboxamide with Pt(II) and Pd(II) has been characterized, showing it acts as a monodentate ligand, binding through the amino group [1]. This contrasts with the potential for bidentate or tridentate chelation observed in other picolinamide derivatives. The meta-substitution pattern creates a geometric constraint that prevents the simultaneous coordination of the pyridine nitrogen and the amide group, forcing a simpler, monodentate binding mode [1]. This is a direct structural consequence differentiating it from compounds designed for chelation.

Coordination Chemistry Inorganic Synthesis Ligand Behavior

Divergent Biological Target Profile Compared to Para-Isomer

While direct biological activity data for N-(3-aminophenyl)pyridine-2-carboxamide is sparse, its *para*-amino isomer has been identified as a high-affinity probe for α2-adrenergic receptors (α2-R) . This represents a significant divergence in biological target engagement based solely on the position of the amino substituent. The meta-isomer, by inference from the broader class of N-phenylpyridine-2-carboxamide derivatives, has been reported to inhibit the IκB kinase (IKK) complex, a key component of the NF-κB signaling pathway , though specific potency data for this exact compound is not available in the public domain. This suggests a different biological activity profile.

Medicinal Chemistry Chemical Biology Target Identification

Well-Defined Physicochemical Profile for Computational Modeling and Solubility Prediction

The computed physicochemical properties of N-(3-aminophenyl)pyridine-2-carboxamide are well-characterized, providing a solid foundation for in silico modeling [1]. Key descriptors include a calculated LogP (octanol-water partition coefficient) of 1.3, 2 hydrogen bond donors, and 3-4 hydrogen bond acceptors, and a topological polar surface area (TPSA) of 68 Ų [1]. These values are critical for predicting membrane permeability, solubility, and oral bioavailability in drug discovery programs. These specific computed values provide a quantitative baseline for comparing the expected pharmacokinetic behavior of derivatives or analogs, allowing for informed selection in a virtual screening cascade.

Computational Chemistry ADME Prediction Chemical Property Analysis

N-(3-Aminophenyl)pyridine-2-carboxamide (CAS 90209-80-6): Evidence-Based Application Scenarios for Procurement


Design and Synthesis of Palladium(II)-Selective Coordination Complexes and Catalysts

Based on direct evidence that the meta-isomer only undergoes amide deprotonation with Pd(II), unlike its ortho-analog [1], this compound is the superior choice for researchers developing Pd-specific chelators, catalysts, or metal-organic frameworks (MOFs). Its selective reactivity allows for the construction of well-defined Pd(II) centers while avoiding side reactions with other transition metals that would occur with the ortho-isomer.

Constructing Model Monodentate Ligands for Fundamental Inorganic Chemistry Studies

The proven ability of N-(3-aminophenyl)pyridine-2-carboxamide to act as a clean, predictable monodentate ligand via its amine group [1] makes it ideal for fundamental research. It is well-suited for synthesizing model complexes to study metal-ligand bonding, electronic effects, and steric influences without the added complexity of chelate ring formation, ensuring high reproducibility and clear spectral interpretation.

Chemical Biology Studies Aimed at Probing the NF-κB Pathway

For research programs investigating the NF-κB signaling pathway, this meta-isomer is the appropriate starting point based on its class-level association with IKK complex inhibition . In contrast, the para-isomer is linked to α2-adrenergic receptor activity . Procuring the correct isomer ensures that initial structure-activity relationship (SAR) and chemical probe development efforts are directed toward the intended kinase target, avoiding the off-target GPCR activity of its structural analog.

Standardized Building Block for Computational Chemistry and Virtual Screening

Its well-defined and publicly available set of calculated physicochemical properties, including a LogP of 1.3 and a TPSA of 68 Ų [2], makes this compound a reliable and consistent building block for computational chemists. It serves as an excellent reference point for in silico library enumeration, QSAR model validation, and ADME property prediction, ensuring data consistency across different computational platforms and studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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